molecular formula C19H18N2O7 B562711 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline CAS No. 133706-80-6

7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline

Cat. No.: B562711
CAS No.: 133706-80-6
M. Wt: 386.36
InChI Key: JXZWSAUUCIDURR-UHFFFAOYSA-N
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Description

7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline is a complex organic compound with the molecular formula C19H18N2O7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline involves multiple steps, typically starting with the formation of the pyrroloquinoline coreThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce more saturated compounds .

Scientific Research Applications

7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to changes in protein function or cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized research applications .

Properties

IUPAC Name

2-O-ethyl 7-O,9-O-dimethyl 5-methoxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7/c1-5-28-19(24)11-6-9-7-13(25-2)16-14(15(9)20-11)10(17(22)26-3)8-12(21-16)18(23)27-4/h6-8,21H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJAJIRBYLUHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C3C(=C(C=C(N3)C(=O)OC)C(=O)OC)C2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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